molecular formula C25H27N3O5 B2700338 N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898456-17-2

N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2700338
CAS No.: 898456-17-2
M. Wt: 449.507
InChI Key: FSQKPHLSOUAQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide (Compound ID: Y044-2296) is a synthetic acetamide derivative featuring a 4H-pyran-4-one core substituted with a phenylpiperazine methyl group at position 6 and a methoxyphenyl acetamide moiety at position 3 . Its molecular formula is C₁₈H₂₁N₃O₄ (MW: 343.38 g/mol), with key physicochemical properties including a logP of 0.2751, polar surface area of 70.803 Ų, and moderate solubility (logSw: -1.3854) . Crystallographic studies of related acetamides, such as N-(2-methoxyphenyl)-2-[(5,7-dibromoquinolin-8-yl)oxy]acetamide, highlight the influence of substituents on molecular conformation .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-31-23-10-6-5-9-21(23)26-25(30)18-33-24-17-32-20(15-22(24)29)16-27-11-13-28(14-12-27)19-7-3-2-4-8-19/h2-10,15,17H,11-14,16,18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQKPHLSOUAQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide (CAS Number: 898456-17-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N3O5, with a molecular weight of 449.5 g/mol. The structure features a pyran ring, which is known for various biological activities, and a piperazine moiety that is often associated with neuroactive properties.

PropertyValue
Molecular FormulaC25H27N3O5
Molecular Weight449.5 g/mol
CAS Number898456-17-2

Anticancer Properties

Recent studies have indicated that compounds containing the pyran ring exhibit significant anticancer properties. For instance, derivatives of 4H-pyran have been shown to possess cytotoxic effects against various cancer cell lines. In a study examining the anti-proliferative activities of several pyran derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against multiple cancer types, indicating strong potential for further development .

The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. The presence of the piperazine moiety suggests potential interaction with neurotransmitter receptors, which could modulate signaling pathways involved in tumor growth and metastasis. Additionally, the compound may act as an inhibitor of specific enzymes related to cancer progression.

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of several pyran derivatives on human cancer cell lines such as HCT116 and MDA-MB-231. The results indicated that compounds structurally similar to N-(2-methoxyphenyl)-2-{...} showed significant inhibition of cell proliferation, with IC50 values ranging from 0.25 to 0.58 µM across different cell lines .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of piperazine-containing compounds, highlighting their potential as anxiolytic agents. The study found that these compounds could modulate serotonin receptors, leading to anxiolytic-like effects in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Fluorophenyl Analog (CAS 898420-72-9):
This analog replaces the 2-methoxyphenyl group with a 2-fluorophenyl moiety, increasing molecular weight to 437.46 g/mol (C₂₄H₂₄FN₃O₄) . Fluorine substitution typically enhances lipophilicity (predicted logP ~1.5–2.0) and metabolic stability compared to methoxy groups. Such modifications are critical in structure-activity relationship (SAR) studies for optimizing pharmacokinetics.

N-(4-Phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide: This compound substitutes the pyran core with a pyridinylpiperazine group and replaces the methoxyphenyl with a phenoxyphenyl moiety. The logP and solubility are likely higher due to the pyridine ring’s electron-withdrawing effects, though exact data are unavailable .

Table 1: Substituent Effects on Key Properties
Compound Substituent (R) Molecular Weight (g/mol) logP Hydrogen Bond Acceptors
Target Compound (Y044-2296) 2-Methoxyphenyl 343.38 0.2751 7
Fluorophenyl Analog 2-Fluorophenyl 437.46 ~1.8* 7
Phenoxyphenyl Analog 4-Phenoxyphenyl 425.50 ~2.5* 8

*Estimated based on substituent contributions.

Piperazine-Containing Derivatives

2-({4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide: This analog replaces the methoxyphenyl group with an isopropyl acetamide chain, reducing hydrogen bond donors (1 vs. 2) and polar surface area (PSA: ~60 Ų). The isopropyl group may enhance membrane permeability but reduce solubility .

N-[2-(4-Dimethylaminophenyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide: This derivative incorporates a dimethylaminophenyl group and an ethyl linker, increasing molecular complexity (MW: ~500 g/mol). The additional basic dimethylamino group could improve target binding affinity in neurological applications .

Research Implications and Limitations

While the provided evidence highlights structural and physicochemical trends, biological data (e.g., IC₅₀, binding assays) are absent. Further studies should explore:

  • SAR: Impact of substituents on target engagement (e.g., kinase inhibition).
  • ADME: Role of logP and PSA in bioavailability.
  • Synthetic Optimization: Use of cesium carbonate or pyridine-based coupling methods (see ) for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.